An In-depth Technical Guide to (4-Methoxy-cyclohexyl)-methyl-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to (4-Methoxy-cyclohexyl)-methyl-amine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of (4-Methoxy-cyclohexyl)-methyl-amine, a substituted cycloalkylamine with significant potential in pharmaceutical and chemical research. Drawing upon data from structurally related analogs, this document will explore its anticipated chemical and physical properties, outline a plausible synthetic route, detail analytical characterization methods, and discuss its prospective applications, particularly within the realm of drug development.
Introduction: The Significance of Substituted Cycloalkylamines
Substituted cycloalkylamines are a pivotal class of organic compounds, frequently incorporated into the core structures of pharmacologically active molecules. Their unique three-dimensional architecture and the presence of a basic nitrogen atom allow for specific interactions with biological targets, influencing properties such as receptor binding, metabolic stability, and bioavailability. The methoxy group, a common substituent in medicinal chemistry, can further modulate a molecule's lipophilicity, hydrogen bonding capacity, and metabolic profile, often leading to improved pharmacokinetic and pharmacodynamic properties.[1] (4-Methoxy-cyclohexyl)-methyl-amine, by combining these features, represents a valuable building block for the synthesis of novel chemical entities.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source of Analogy |
| Molecular Formula | C8H17NO | Based on structure |
| Molecular Weight | 143.23 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Analogy with trans-4-Methylcyclohexylamine[2] |
| Odor | Distinctive amine odor | Analogy with trans-4-Methylcyclohexylamine[2] |
| Boiling Point | Estimated in the range of 160-180 °C | Interpolated from N-methylcyclohexylamine (149 °C) and considering the addition of a methoxy group. |
| Solubility | Soluble in water and various organic solvents | Analogy with trans-4-Methylcyclohexylamine[2] |
| pKa | Estimated to be in the range of 10-11 | Typical for secondary amines |
Synthesis and Reaction Mechanisms
A plausible and efficient synthetic route to (4-Methoxy-cyclohexyl)-methyl-amine would likely involve the reductive amination of 4-methoxycyclohexanone. This well-established transformation offers a direct and high-yielding pathway to the target secondary amine.
Proposed Synthetic Workflow: Reductive Amination
The synthesis can be conceptualized in the following two key steps:
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Imine Formation: 4-Methoxycyclohexanone reacts with methylamine in a suitable solvent to form the corresponding imine intermediate. This reaction is typically catalyzed by a mild acid.
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Reduction: The imine is then reduced to the final secondary amine product using a suitable reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Caption: Proposed synthesis of (4-Methoxy-cyclohexyl)-methyl-amine via reductive amination.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a predictive methodology based on standard organic synthesis procedures for reductive amination.
Materials:
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4-Methoxycyclohexanone (1.0 eq)
-
Methylamine (solution in a suitable solvent, e.g., THF or methanol, 1.2 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq) or Hydrogen gas with a suitable catalyst (e.g., Pd/C)
-
Methanol or another suitable protic solvent
-
Glacial acetic acid (catalytic amount)
-
Diethyl ether or ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Imine Formation:
-
To a solution of 4-methoxycyclohexanone in methanol, add a catalytic amount of glacial acetic acid.
-
Add methylamine solution dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours to allow for complete imine formation. Progress can be monitored by TLC or GC-MS.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions. (Caution: Hydrogen gas evolution).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
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Analytical Characterization
A comprehensive characterization of the synthesized (4-Methoxy-cyclohexyl)-methyl-amine is crucial to confirm its identity and purity. The following analytical techniques would be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3 ppm), the N-methyl group (a singlet around 2.4 ppm), and complex multiplets for the cyclohexyl ring protons. The proton attached to the nitrogen may appear as a broad singlet.[3]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methoxy carbon, the N-methyl carbon, and the carbons of the cyclohexyl ring. The carbon atom bonded to the nitrogen will be deshielded and appear further downfield compared to the other ring carbons.[3]
Infrared (IR) Spectroscopy
The IR spectrum should exhibit a characteristic N-H stretching absorption for a secondary amine in the region of 3300-3500 cm⁻¹, which is typically a single, sharp band. C-H stretching and bending vibrations for the alkyl groups will also be present.[3]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which can be a useful diagnostic tool.[3]
Caption: Workflow for the analytical characterization of (4-Methoxy-cyclohexyl)-methyl-amine.
Potential Applications in Drug Development
The structural motifs present in (4-Methoxy-cyclohexyl)-methyl-amine suggest its utility as a key intermediate in the synthesis of various pharmaceutical compounds.
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Scaffold for Biologically Active Molecules: The cycloalkylamine core is a common feature in drugs targeting the central nervous system (CNS), including antidepressants and analgesics.[4] The specific stereochemistry of the substituents on the cyclohexane ring can be critical for achieving the desired pharmacological activity.
-
Modulation of Physicochemical Properties: The methoxy group can enhance the metabolic stability of a drug by blocking potential sites of oxidation. It can also fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Chiral Intermediates: As a chiral amine, (4-Methoxy-cyclohexyl)-methyl-amine can be used in the synthesis of enantiomerically pure drugs.[4] This is of paramount importance as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
Safety and Handling
As with all amine compounds, (4-Methoxy-cyclohexyl)-methyl-amine is predicted to be a corrosive and flammable liquid. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[5][6] Handling should be performed in a well-ventilated fume hood.[7]
Conclusion
(4-Methoxy-cyclohexyl)-methyl-amine is a promising, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry and organic synthesis. While direct experimental data is sparse, a comprehensive analysis of its structural analogs allows for reliable predictions of its chemical properties, a viable synthetic strategy, and a clear path for its analytical characterization. Its unique combination of a cycloalkylamine core and a methoxy substituent makes it a valuable tool for researchers and scientists in the pursuit of novel therapeutics and functional materials.
References
-
A Process For The Synthesis Of 4 Methoxycyclohexanone - QuickCompany. (n.d.). Retrieved March 14, 2026, from [Link]
-
(trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem. (n.d.). Retrieved March 14, 2026, from [Link]
- CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents. (n.d.).
- CN105152884A - Preparation method of 4-methoxycyclohexanon - Google Patents. (n.d.).
-
Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7) - Cheméo. (n.d.). Retrieved March 14, 2026, from [Link]
-
The role of the methoxy group in approved drugs - PubMed. (2024, July 5). Retrieved March 14, 2026, from [Link]
-
24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, September 30). Retrieved March 14, 2026, from [Link]
- CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents. (n.d.).
-
(1R,4R)-4-METHYLCYCLOHEXAN-1-AMINE - PharmaCompass.com. (n.d.). Retrieved March 14, 2026, from [Link]
-
Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations - ResearchGate. (2017, August 7). Retrieved March 14, 2026, from [Link]
-
[1-(4-Methoxyphenyl)cyclohexyl]methanamine | C14H21NO | CID 24273640 - PubChem. (n.d.). Retrieved March 14, 2026, from [Link]
-
4-methylcyclohexene synthesis. (n.d.). Retrieved March 14, 2026, from [Link]
-
Safety Data Sheet: 4-Methylcyclohexane-1,3-diamine - Chemos GmbH&Co.KG. (2019, March 26). Chemos. Retrieved March 14, 2026, from [Link]
-
Cyclohexanamine, 4,4'-methylenebis- - the NIST WebBook. (n.d.). Retrieved March 14, 2026, from [Link]
-
Safety Data Sheet. (n.d.). Retrieved March 14, 2026, from [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC. (2024, April 18). Retrieved March 14, 2026, from [Link]
-
Amines: Synthesis and Reactions Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Collage of Pharmacy Al-Mustansiriyah Uni. (2021, February 24). Retrieved March 14, 2026, from [Link]
-
4-((4-Aminocyclohexyl)methyl)-N-methylcyclohexanamine | C14H28N2 | CID 23455508. (n.d.). Retrieved March 14, 2026, from [Link]
-
cyclohexyl-methyl-amine - ChemBK. (2024, April 9). Retrieved March 14, 2026, from [Link]
Sources
- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 2523-55-9: trans-4-Methylcyclohexylamine | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Exploring the Versatility of 4 Methylcyclohexylamine in Chemical Applications [sincerechemicals.com]
- 5. aksci.com [aksci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
